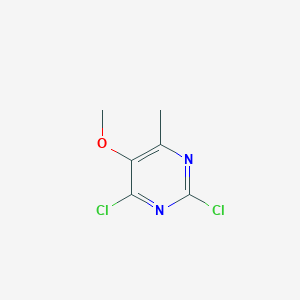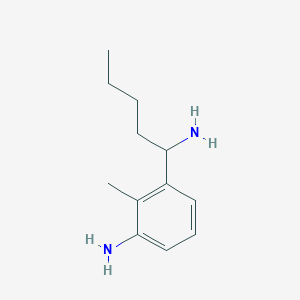
3-(1-Aminopentyl)-2-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Aminopentyl)-2-methylaniline is an organic compound that belongs to the class of aromatic amines It consists of a benzene ring substituted with a methyl group and an aminopentyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminopentyl)-2-methylaniline typically involves the reaction of 2-methylaniline with 1-bromopentane under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of 2-methylaniline attacks the carbon atom of 1-bromopentane, resulting in the formation of the desired product. Common bases used in this reaction include sodium hydroxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the final compound in its pure form.
化学反応の分析
Types of Reactions
3-(1-Aminopentyl)-2-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the amine.
Substitution: The amino group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed.
Major Products Formed
Oxidation: Quinones or nitroso derivatives.
Reduction: Amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
科学的研究の応用
3-(1-Aminopentyl)-2-methylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of polymers and as a precursor for specialty chemicals.
作用機序
The mechanism of action of 3-(1-Aminopentyl)-2-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2-Methylaniline: Lacks the aminopentyl group, making it less versatile in certain applications.
3-(1-Aminopropyl)-2-methylaniline: Shorter alkyl chain, which may affect its reactivity and interactions.
3-(1-Aminobutyl)-2-methylaniline: Slightly shorter alkyl chain, leading to different physical and chemical properties.
Uniqueness
3-(1-Aminopentyl)-2-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both the aminopentyl and methyl groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C12H20N2 |
|---|---|
分子量 |
192.30 g/mol |
IUPAC名 |
3-(1-aminopentyl)-2-methylaniline |
InChI |
InChI=1S/C12H20N2/c1-3-4-7-12(14)10-6-5-8-11(13)9(10)2/h5-6,8,12H,3-4,7,13-14H2,1-2H3 |
InChIキー |
NSNIXSNFKSSUEW-UHFFFAOYSA-N |
正規SMILES |
CCCCC(C1=C(C(=CC=C1)N)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



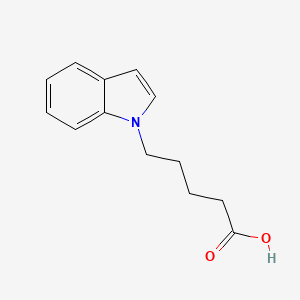

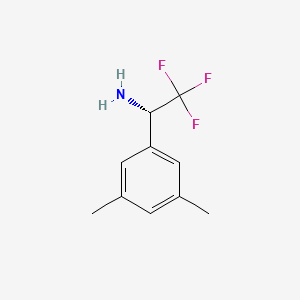
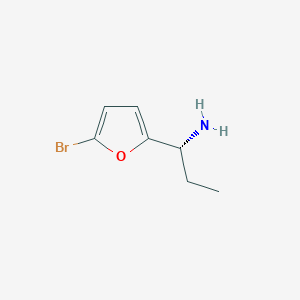
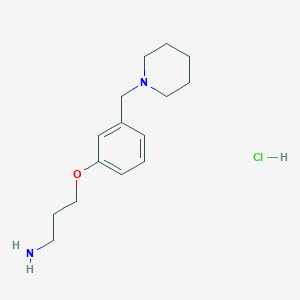
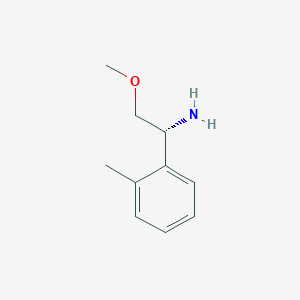
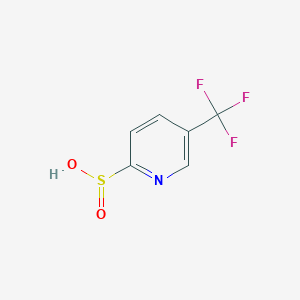

![2-(Difluoromethyl)-6,7-difluoro-1H-benzo[d]imidazole](/img/structure/B15224468.png)



